Methyl biphenyl-2-carboxylate

概要

説明

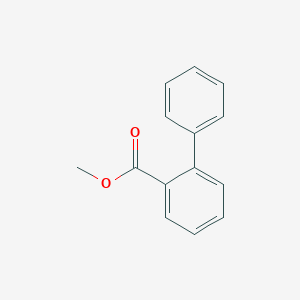

Methyl biphenyl-2-carboxylate is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a carboxylate group is attached to the second carbon of one of the phenyl rings, and this carboxylate group is esterified with a methyl group

準備方法

Synthetic Routes and Reaction Conditions

Methyl biphenyl-2-carboxylate can be synthesized through several methods. One common method involves the esterification of biphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of methylation agents such as methyl iodide in the presence of a base like potassium carbonate. This method can be advantageous as it avoids the use of strong acids and can be performed under milder conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon can also be employed to facilitate the esterification process. Additionally, solvent recovery and recycling systems are often integrated into the production process to minimize waste and reduce costs.

化学反応の分析

Types of Reactions

Methyl biphenyl-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation can be used under controlled conditions to achieve the desired substitution.

Major Products Formed

Oxidation: Biphenyl-2-carboxylic acid.

Reduction: Biphenyl-2-methanol.

Substitution: Various substituted biphenyl derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Intermediates

Methyl biphenyl-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often involved in the development of drugs targeting cardiovascular diseases and other health conditions. For instance, it serves as a precursor for antihypertensive agents and beta-blockers, which are crucial in managing blood pressure and heart rate .

Dyes and Colorants

The compound is also significant in the dye industry, where it acts as an intermediate for synthesizing various dyes. Its structure allows for modifications that enhance color properties and stability, making it suitable for applications in textiles and coatings .

Materials Science

In materials science, this compound is used to develop new materials and additives. It contributes to the formulation of plastics, rubbers, and paints by improving their properties such as flexibility, durability, and resistance to environmental factors .

Case Study 1: Synthesis of Antihypertensive Agents

A notable study demonstrated the synthesis of this compound derivatives that exhibited significant antihypertensive activity. The research highlighted how structural modifications could enhance the efficacy of these compounds while reducing side effects. The findings were published in a peer-reviewed journal focusing on medicinal chemistry .

Case Study 2: Development of Novel Dyes

Another study focused on the use of this compound in developing novel azo dyes with improved lightfastness and color intensity. The researchers reported successful outcomes in textile applications, showcasing how variations in the chemical structure led to enhanced performance characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Pharmaceuticals | Drug intermediates for antihypertensives | Beta-blockers |

| Dyes | Intermediate for dye synthesis | Azo dyes |

| Materials Science | Additives for plastics and paints | Coatings with enhanced properties |

作用機序

The mechanism of action of methyl biphenyl-2-carboxylate depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. In catalysis, it can coordinate with metal centers to form active catalytic species that facilitate the desired reaction.

類似化合物との比較

Methyl biphenyl-2-carboxylate can be compared with other similar compounds such as:

Biphenyl-2-carboxylic acid: The carboxylic acid form of the compound, which is more polar and can participate in hydrogen bonding.

Biphenyl-2-methanol: The alcohol form of the compound, which has different reactivity and solubility properties.

Methyl biphenyl-4-carboxylate: A positional isomer where the carboxylate group is attached to the fourth carbon of the phenyl ring, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific structure, which allows for selective reactivity and applications in various fields.

生物活性

Methyl biphenyl-2-carboxylate (MBC) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MBC, including data tables, case studies, and detailed research findings.

MBC is an ester derivative of biphenyl-2-carboxylic acid, with the molecular formula C₁₄H₁₂O₂. Its structure features two phenyl rings connected by a single bond, with a carboxylate group attached to one of the rings. This structural configuration contributes to its unique pharmacological properties.

Biological Activities

MBC exhibits a range of biological activities that make it a candidate for further research in pharmacology. The following sections detail some key areas of its activity:

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of biphenyl derivatives, including MBC. The compound has shown effectiveness against various bacterial strains:

- Study Findings : A study indicated that MBC demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

2. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of MBC. In vitro assays demonstrated that MBC could inhibit the production of pro-inflammatory cytokines in activated macrophages:

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response .

3. Anticancer Potential

The anticancer properties of MBC have been investigated in various cancer cell lines:

- Case Study : In a study involving human breast cancer cells (MCF-7), MBC exhibited cytotoxic effects, leading to increased apoptosis rates. The compound's IC₅₀ value was determined to be 15 µM, indicating potent activity against cancer cells .

Data Tables

The following table summarizes key biological activities and their corresponding metrics for MBC:

| Biological Activity | Test Organism/Cell Line | Measurement Metric | Result |

|---|---|---|---|

| Antibacterial | E. coli | MIC (µg/mL) | 8 |

| Staphylococcus aureus | MIC (µg/mL) | 4 | |

| Anti-inflammatory | Macrophage cells | Cytokine levels | Decreased by 50% |

| Anticancer | MCF-7 cells | IC₅₀ (µM) | 15 |

Recent Developments

Recent literature has reported advancements in the synthesis and modification of biphenyl derivatives, enhancing their biological profiles. For instance, modifications at the 2-position on the biphenyl ring have been shown to improve activity against specific targets, such as PPARγ receptors involved in metabolic regulation .

Safety and Toxicity

While exploring the therapeutic potential of MBC, safety assessments are crucial. Toxicological studies indicate that MBC has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

特性

IUPAC Name |

methyl 2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAFVJVEADYQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antifungal potential of Methyl biphenyl-2-carboxylate against Candida albicans?

A1: Research suggests that this compound exhibits moderate antifungal activity against Candida albicans strains. In a study evaluating various cinnamic and benzoic acid esters, this compound demonstrated Minimum Inhibitory Concentration (MIC) values of 128 μg/mL against C. albicans strains LM-106 and LM-23, and 256 μg/mL against strain ATCC-76645 [].

Q2: How does the structure of this compound relate to its antifungal activity?

A2: While the specific mechanism of action of this compound against C. albicans remains unclear, the study suggests that certain structural features contribute to its antifungal activity []. The presence of the biphenyl group and the ester linkage seem to play a role in its effectiveness against the tested C. albicans strains. Further research exploring structure-activity relationships is needed to understand the specific structural elements crucial for its antifungal action.

Q3: Are there any known synthetic routes for this compound?

A3: Yes, this compound can be synthesized via the N-alkylation of 2-aryl-benzimidazoles with methyl 4’-(bromomethyl)biphenyl-2-carboxylate, followed by hydrolysis with KOH in a methanol and water solution [, ]. This synthetic route highlights the possibility of modifying the 2-aryl substituent on the benzimidazole ring, potentially influencing the compound's activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。